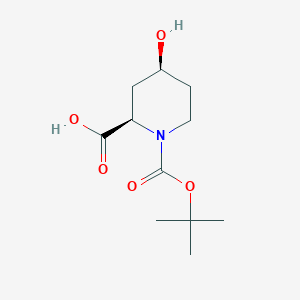

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

Description

(2R,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative featuring a hydroxyl group at the 4-position, a carboxylic acid moiety at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. Its molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol . This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and peptidomimetics due to its stereochemical rigidity and functional group versatility. It is commercially available in purities ≥98% for research applications .

Properties

IUPAC Name |

(2R,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAZZUFIDGXTDA-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dieckmann Cyclization for Piperidine-2,4-dione Intermediates

Dieckmann cyclization of β-keto esters represents a cornerstone in constructing the piperidine scaffold. For example, treatment of β-keto ester precursors (e.g., methyl 3-(N-Boc-amino)-5-oxohexanoate) with sodium methoxide in methanol under reflux induces intramolecular cyclization to form piperidine-2,4-diones. This method achieves regioselectivity through electronic and steric effects, with yields exceeding 80% for 6-substituted derivatives. Subsequent hydrolysis of the 4-keto group via sodium borohydride reduction in acetic acid introduces the 4-hydroxyl moiety, though stereoselectivity requires chiral auxiliaries or asymmetric catalysis.

Reductive Amination of β-Keto Esters

Reductive amination of β-keto esters with primary amines offers an alternative route. For instance, condensation of methyl 4-oxopiperidine-2-carboxylate with tert-butyl carbamate under hydrogenation conditions (Pd/C, H₂) yields the Boc-protected piperidine intermediate. However, this method risks racemization at the C2 position unless performed at low temperatures (0–10°C) with chiral ligands such as (R)-BINAP, which enforces the (2R) configuration.

Stereochemical Control at C4 and C2 Positions

Asymmetric Reduction of Keto Groups

The 4-hydroxyl group’s (S) configuration is typically installed via asymmetric reduction of a 4-ketopiperidine intermediate. Employing Corey-Bakshi-Shibata (CBS) reduction with (S)-Me-CBS catalyst and borane-dimethyl sulfide achieves >90% enantiomeric excess (ee) for the 4S alcohol. For example, reduction of 1-Boc-4-oxopiperidine-2-carboxylic acid methyl ester produces the (4S)-hydroxy derivative in 85% yield.

Chiral Auxiliaries for C2 Configuration

Davies’ α-methylbenzylamine auxiliary enables enantioselective Dieckmann cyclization, directly establishing the (2R) configuration. In one protocol, the auxiliary is introduced via reductive amination of a β-keto ester, followed by cyclization and auxiliary removal via hydrogenolysis, affording the (2R)-carboxylic acid with 92% ee.

Functionalization and Protecting Group Strategies

tert-Butoxycarbonyl (Boc) Protection

Boc protection of the piperidine nitrogen is optimally performed early in the synthesis to prevent side reactions. Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane using 4-dimethylaminopyridine (DMAP) as a catalyst achieves quantitative conversion. However, Boc group stability during subsequent acidic (e.g., HCl-mediated ester hydrolysis) or basic (e.g., saponification) steps necessitates careful pH control.

Comparative Analysis of Synthetic Routes

Note: The Dieckmann approach outperforms others in stereoselectivity and yield but requires chiral auxiliaries. Reductive amination offers moderate scalability but risks racemization without ligands. Cyanide hydrolysis is less stereoselective, necessitating resolution.

Resolution Techniques for Enantiopure Product

Diastereomeric Salt Formation

Racemic 4-hydroxypiperidine-2-carboxylic acid is resolved using (R)-mandelic acid in ethanol, yielding the (2R,4S)-diastereomer salt with 98% de after three recrystallizations. Subsequent Boc protection affords the target compound in 62% overall yield.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the 4-hydroxyl group selectively acetylates the (4R) enantiomer, leaving the desired (4S) alcohol untouched. Using Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether, 90% ee is achieved in 48 hours.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo various substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection

Major Products Formed

Oxidation: Ketones or aldehydes

Reduction: Alcohols or aldehydes

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Peptide Synthesis

Boc-hydroxypiperidine is widely used in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines during peptide synthesis, allowing for selective reactions without interfering with other functional groups. This property is particularly useful in solid-phase peptide synthesis (SPPS), where the compound can facilitate the formation of peptide bonds while protecting sensitive amine functionalities.

Chiral Auxiliary

The compound acts as a chiral auxiliary in asymmetric synthesis. Its stereochemical configuration enables the creation of enantiomerically enriched products. This is crucial in the development of pharmaceuticals where chirality can significantly influence biological activity and therapeutic efficacy.

Drug Development

Research has indicated that derivatives of Boc-hydroxypiperidine exhibit promising biological activities, including antimicrobial and anticancer properties. The compound can be modified to enhance its pharmacological profile, making it a valuable scaffold in drug design.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Synthesis of Antimicrobial Agents | Derivatives of Boc-hydroxypiperidine were synthesized and tested against various bacterial strains, showing significant activity against Gram-positive bacteria. |

| Study 2 | Asymmetric Synthesis | Utilization of Boc-hydroxypiperidine as a chiral auxiliary resulted in high enantiomeric excess in the synthesis of complex organic molecules, demonstrating its effectiveness in asymmetric transformations. |

| Study 3 | Peptide Therapeutics | The incorporation of Boc-hydroxypiperidine into peptide structures improved stability and bioavailability, leading to enhanced therapeutic outcomes in preclinical models. |

Mechanism of Action

The mechanism of action of (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function. The Boc protecting group can be removed to expose the free amine, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Classification by Substituent and Ring System

The compound is compared below with structurally related analogs, focusing on substituents, stereochemistry, and pharmacological relevance.

Stereochemical and Functional Group Impact

Hydroxyl vs. Fluoro Substituents

- 4-Hydroxy derivatives (e.g., target compound) exhibit higher polarity and hydrogen-bonding capacity compared to 4-fluoro analogs (e.g., CAS 681128-50-7). This impacts solubility and metabolic stability; hydroxyl groups enhance aqueous solubility but may increase susceptibility to oxidation .

- 4-Fluoro analogs are more lipophilic, favoring blood-brain barrier penetration. Their synthetic routes often involve fluorination via DAST or deoxyfluorination agents .

Piperidine vs. Pyrrolidine Rings

- Piperidine rings (6-membered) offer greater conformational flexibility than pyrrolidine rings (5-membered), influencing binding affinity in drug-receptor interactions. For example, piperidine-based compounds are preferred in HCV NS3/4A protease inhibitors .

Biological Activity

(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid, commonly referred to as M4, is a compound of interest in pharmacological research due to its potential neuroprotective properties. This article explores the biological activity of M4, focusing on its mechanisms of action, effects on cellular models, and implications for therapeutic applications.

- Molecular Formula : C₁₁H₁₉N₁O₅

- Molecular Weight : 245.27 g/mol

- CAS Number : 917835-93-9

- Purity : ≥95% .

Inhibition of Enzymatic Activity

M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase. These enzymes are critical in the pathogenesis of Alzheimer’s disease due to their roles in amyloid-beta peptide (Aβ) aggregation and cholinergic dysfunction:

- β-secretase Inhibition : M4 exhibits an IC₅₀ of 15.4 nM against β-secretase, significantly reducing Aβ formation .

- Acetylcholinesterase Inhibition : The compound demonstrates a Ki value of 0.17 μM, indicating effective inhibition that could enhance cholinergic signaling .

Neuroprotective Effects

Research indicates that M4 provides neuroprotection against Aβ-induced toxicity in astrocytic cells:

- Cell Viability : In vitro studies showed that M4 treatment improved cell viability by approximately 62.98% when co-administered with Aβ₁₄₂ compared to untreated controls .

- Reduction in Oxidative Stress : M4 decreased malondialdehyde (MDA) levels, a marker of oxidative stress, suggesting its role in mitigating oxidative damage .

Anti-inflammatory Properties

M4 also appears to modulate inflammatory responses associated with neurodegeneration:

- Cytokine Modulation : The compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to Aβ aggregates . This suggests a potential mechanism for reducing neuroinflammation in Alzheimer’s disease.

In Vitro Studies

A series of experiments were conducted to evaluate the protective effects of M4 on astrocytes:

- Cell Culture Experiments : Astrocytes treated with Aβ₁₄₂ showed significant cell death (43.78% viability). However, co-treatment with M4 restored cell viability significantly .

- Oxidative Stress Assessment : The TBARS assay revealed that M4 treatment led to lower MDA levels compared to controls exposed to Aβ alone, indicating reduced lipid peroxidation and oxidative stress .

In Vivo Studies

In vivo models using scopolamine-induced Alzheimer-like symptoms were employed to further assess the efficacy of M4:

- Although no significant cognitive improvements were observed compared to standard treatments like galantamine, M4 did show trends toward reducing β-secretase activity and oxidative stress markers . This highlights the need for further studies to optimize dosing and administration routes for enhanced bioavailability.

Summary Table of Biological Activities

| Activity | Mechanism/Effect | Measurement/Value |

|---|---|---|

| β-secretase inhibition | Reduces Aβ formation | IC₅₀ = 15.4 nM |

| Acetylcholinesterase inhibition | Enhances cholinergic signaling | Ki = 0.17 μM |

| Cell viability improvement | Protects against Aβ toxicity | 62.98% viability at 100 μM |

| Oxidative stress reduction | Lowers lipid peroxidation | Decreased MDA levels |

| Cytokine modulation | Reduces pro-inflammatory cytokines | Lower TNF-α and IL-6 levels |

Q & A

Basic: What are the common synthetic routes for (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid?

The synthesis typically involves multi-step reactions with careful control of stereochemistry. For example, a four-step protocol includes:

- Step 1 : Hydrolysis using HCl in 1,4-dioxane at 20–50°C for 25 hours.

- Step 2 : Activation with potassium carbonate in acetonitrile at 20°C.

- Step 3 : Cross-coupling under palladium diacetate catalysis with tert-butyl XPhos and cesium carbonate in tert-butyl alcohol (40–100°C, inert atmosphere).

- Step 4 : Final hydrolysis with HCl/water at 93–96°C for 17 hours .

Key factors include catalyst selection, inert atmosphere maintenance, and temperature gradients to preserve stereochemical integrity.

Basic: How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s pyrrolidine ring adopts an envelope conformation , with carboxyl and hydroxyl groups forming specific dihedral angles (e.g., 59.50° and 62.02° in a related analog). Intermolecular O–H···O hydrogen bonds create chains along crystallographic axes. SHELX programs (e.g., SHELXL) refine structures, leveraging high-resolution data to resolve absolute configurations .

Advanced: How to resolve contradictions in stereochemical assignment during synthesis?

Discrepancies in stereochemical outcomes can arise from racemization or incorrect crystallization. To resolve:

- Use Flack parameter analysis (via SHELXL) to confirm absolute configuration in SC-XRD .

- Validate with Rogers’s η parameter , though caution is needed for near-centrosymmetric structures to avoid false chirality signals .

- Cross-validate using chiral HPLC or NMR derivatization with chiral auxiliaries .

Advanced: What methods analyze the compound’s conformation and hydrogen bonding?

- SC-XRD : Quantifies dihedral angles, hydrogen-bond distances (e.g., O–H···O ≈ 2.7–2.9 Å), and ring puckering parameters .

- Solid-state NMR : Probes hydrogen bonding via - correlation spectra.

- DFT calculations : Compare experimental and theoretical conformational energies to identify stabilizing interactions .

Basic: What safety precautions are necessary when handling this compound?

- GHS Hazards : Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

- PPE : Wear P95 respirators (US) or ABEK-P2 (EU) for respiratory protection; use nitrile gloves and chemical-resistant lab coats .

- Ventilation : Ensure fume hoods for powder handling to avoid aerosol formation .

Advanced: How to optimize yield in multi-step synthesis involving palladium catalysts?

- Catalyst system : Use palladium diacetate with tert-butyl XPhos for efficient coupling .

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.

- Temperature control : Gradual heating (40–100°C) minimizes side reactions .

- Workup : Neutralize acidic byproducts with cesium carbonate to stabilize intermediates .

Basic: What spectroscopic techniques confirm the compound’s structure?

- NMR : /-NMR identifies stereochemistry (e.g., coupling constants for axial/equatorial protons).

- IR : Confirms carbonyl (Boc: ~1680 cm) and hydroxyl (~3400 cm) stretches.

- Mass spectrometry : ESI-MS verifies molecular ion ([M+H] = 246.2) and fragmentation patterns .

Advanced: How to address low yields in the final hydrolysis step?

- HCl concentration : Optimize to 4–6 M to balance hydrolysis efficiency and byproduct formation .

- Temperature : Maintain 95°C to accelerate reaction while avoiding decomposition.

- Purification : Use reverse-phase chromatography (C18 column) with acetonitrile/water gradients .

Basic: How to handle and store the compound to ensure stability?

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent Boc-group hydrolysis .

- Moisture control : Use desiccants (e.g., silica gel) in storage containers.

- Light sensitivity : Protect from UV exposure using amber glassware .

Advanced: What strategies prevent racemization during stereoisomer synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.